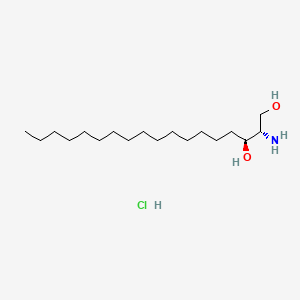

Safingol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サフィンゴール塩酸塩は、L-トレオ-ジヒドロスフィンゴシン塩酸塩としても知られており、リソスフィンゴ脂質タンパク質キナーゼ阻害剤です。特に抗がん剤として、医学分野で有望な可能性を示しています。 サフィンゴール塩酸塩は、分子式がC18H39NO2·HClの無色の固体です .

準備方法

合成経路と反応条件

サフィンゴール塩酸塩には、2つの一般的な合成経路があります。

工業生産方法

サフィンゴール塩酸塩の工業生産方法については、文献に詳しく記載されていません。 大規模な調製には、ジアステレオ異性体の混合物を再結晶化するための溶媒の慎重な選択が含まれます .

化学反応の分析

反応の種類

サフィンゴール塩酸塩は、以下を含むさまざまな種類の化学反応を起こします。

酸化: サフィンゴールは、酸化されて反応性酸素種 (ROS) を形成することができます。

還元: 触媒的加水素化は、その合成に使用されます。

置換: サフィンゴールは、調節ドメインにおけるホルボールジブチレートと競合することにより、タンパク質キナーゼCを阻害することができます.

一般的な試薬と条件

酸化: 反応性酸素種 (ROS) は、サフィンゴールの阻害効果中に生成されます。

生成される主要な生成物

酸化: ROSの形成。

科学研究での応用

サフィンゴール塩酸塩には、いくつかの科学研究での応用があります。

科学的研究の応用

Safingol hydrochloride has several scientific research applications:

Chemistry: Used as a specific inhibitor of protein kinase C and phosphoinositide 3-kinase (PI3k).

Biology: Induces autophagy and cell death in solid tumor cells.

Medicine: Demonstrates anticancer potential by modulating multi-drug resistance and inducing necrosis.

Industry: Utilized in research for developing new cancer therapies.

作用機序

サフィンゴール塩酸塩は、タンパク質キナーゼCとホスホイノシチド3キナーゼ (PI3k) を阻害することにより、その効果を発揮します。 これは、タンパク質キナーゼCファミリーの調節ドメインにおけるホルボールジブチレートと競合的に競合し、PKCβ-I、PKCδ、PKCεなどの酵素の活性化を阻害します . さらに、サフィンゴールはグルコースの取り込みを阻害し、酸化ストレスとROSの生成をもたらし、これらは相乗的にオートファジーを誘導します .

類似の化合物との比較

類似の化合物

スフィンゴシン: タンパク質キナーゼCも阻害する天然の鞘脂質です。

セラミド: 細胞シグナル伝達とアポトーシスに関与する別の鞘脂質です。

スフィンゴシン1リン酸 (S1P): 細胞の成長と増殖を促進する鞘脂質代謝産物です.

独自性

サフィンゴール塩酸塩は、タンパク質キナーゼCとPI3kの両方の経路を阻害することにより、がん細胞でオートファジーと細胞死を誘導する能力においてユニークです . スフィンゴシンやセラミドとは異なり、サフィンゴールは、抗がん作用において臨床試験で可能性を示しています .

類似化合物との比較

Similar Compounds

Sphingosine: A naturally occurring sphingolipid that also inhibits protein kinase C.

Ceramide: Another sphingolipid involved in cell signaling and apoptosis.

Sphingosine 1-phosphate (S1P): A sphingolipid metabolite that promotes cell growth and proliferation.

Uniqueness

Safingol hydrochloride is unique in its ability to induce autophagy and cell death in cancer cells by inhibiting both protein kinase C and PI3k pathways . Unlike sphingosine and ceramide, safingol has shown potential in clinical trials for its anticancer properties .

生物活性

Safingol hydrochloride, chemically known as L-threo-dihydrosphingosine, is a sphingolipid analog that has garnered attention for its potential anticancer properties. This article explores the biological activity of safingol, focusing on its mechanisms of action, clinical findings, and synergistic effects with other therapeutic agents.

Safingol has the molecular formula C18H39NO2 and functions primarily as an inhibitor of sphingosine kinase 1 (SphK), which is crucial in the production of sphingosine 1-phosphate (S1P). S1P plays significant roles in cell growth, proliferation, and survival, making it a key target in cancer therapy. By inhibiting SphK, safingol can disrupt these processes, leading to enhanced cell death in tumor cells.

Key Mechanisms:

- Inhibition of Protein Kinase C (PKC): Safingol competes with phorbol dibutyrate for binding to PKC regulatory domains, particularly affecting PKCβ-I, PKCδ, and PKCε. This inhibition is linked to reduced cancer cell survival.

- Reactive Oxygen Species (ROS) Generation: Safingol induces ROS production in a time- and concentration-dependent manner. Increased ROS levels contribute to oxidative stress, which can trigger cell death pathways.

- Autophagy Induction: The compound has been shown to induce autophagy in cancer cells. Autophagy may serve as a double-edged sword; while it can promote cell survival under stress conditions, it can also lead to cell death when dysregulated.

Phase I Clinical Trials

Several clinical trials have investigated the safety and efficacy of safingol in combination with conventional chemotherapy agents. Notably:

- Combination with Cisplatin: A phase I trial assessed safingol's safety when administered alongside cisplatin. The maximum tolerated dose (MTD) was determined to be 840 mg/m² over 120 minutes. While the combination was generally well-tolerated, some patients experienced reversible hepatotoxicity .

- Combination with Doxorubicin: Another study explored safingol's ability to enhance the effects of doxorubicin. Results indicated that safingol could be safely administered at doses up to 120 mg/m² when combined with doxorubicin .

Synergistic Effects

Research indicates that safingol exhibits synergistic antitumor effects when combined with other agents:

- With 2'-Nitroflavone: In vitro studies demonstrated that safingol enhances the apoptotic effects of 2'-nitroflavone in breast cancer cells .

- With Fenretinide and Vinblastine: Preclinical studies suggest that combining safingol with these agents significantly increases their antitumor efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that safingol's plasma levels increase proportionally with dosage. Key pharmacokinetic parameters include:

- Cmax (Maximum Concentration): Ranges from approximately 1.7 µM at lower doses to over 26 µM at higher doses.

- AUC (Area Under Curve): Demonstrates a linear increase with dosage, indicating predictable pharmacokinetics .

Autophagic Response

Research has shown that safingol treatment leads to significant autophagic activity in cancer cells such as MDA-MB-231 and HT-29. Key findings include:

- Formation of autophagosomes and acidic vesicular organelles (AVOs) following treatment.

- Increased expression of autophagy markers such as LC3-II and Atg proteins .

ROS-Mediated Cell Death

Studies indicate that ROS generation plays a crucial role in safingol-induced cell death:

- Safingol-treated cells exhibited increased fluorescence intensity indicative of ROS production.

- The presence of ROS scavengers reduced both autophagy markers and AVO formation, suggesting a direct link between ROS generation and autophagic response .

Summary Table of Key Findings

| Feature | Details |

|---|---|

| Chemical Formula | C18H39NO2 |

| Mechanism of Action | SphK inhibition, PKC inhibition, ROS generation |

| MTD (Cisplatin Study) | 840 mg/m² |

| Cmax Range | 1.7 µM - 26 µM |

| Synergistic Agents | Cisplatin, Doxorubicin, 2'-Nitroflavone |

| Autophagy Markers | LC3-II conversion, increased Atg protein expression |

特性

CAS番号 |

139755-79-6 |

|---|---|

分子式 |

C18H40ClNO2 |

分子量 |

338.0 g/mol |

IUPAC名 |

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |

InChIキー |

BEHHCQFBLOARIX-APTPAJQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

異性体SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |

正規SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

Key on ui other cas no. |

139755-79-6 |

同義語 |

2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。